Adamantane-1,3-diamine Dihydrochloride: A Technical Guide to its Basic Properties
Adamantane-1,3-diamine Dihydrochloride: A Technical Guide to its Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. Its unique cage-like structure imparts desirable pharmacokinetic properties to drug candidates, including enhanced lipophilicity and metabolic stability.[1][2][3][4][5] Adamantane-1,3-diamine dihydrochloride, a derivative of adamantane, is a key intermediate in the synthesis of various biologically active compounds.[6][7] This technical guide provides an in-depth overview of the core basic properties of adamantane-1,3-diamine dihydrochloride, focusing on its physicochemical characteristics, basicity, solubility, and stability. Detailed experimental protocols for the determination of these properties are also provided to aid researchers in their laboratory work.
Physicochemical Properties
Adamantane-1,3-diamine dihydrochloride is a white to yellow solid at room temperature. Its rigid adamantane core is non-polar, while the two primary amine groups, present as hydrochloride salts, contribute to its polarity and potential for aqueous solubility.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₀Cl₂N₂ | [8] |
| Molecular Weight | 239.18 g/mol | [9] |
| Appearance | White to Yellow Solid | [8] |
| Melting Point | 308-350 °C (decomposes) | [8] |
| Boiling Point (Free Base) | ~249 °C | |
| Flash Point (Free Base) | 122 °C |
Basicity and pKa
Predicted pKa Values
Due to the insulating effect of the rigid adamantane cage, the two amine groups are expected to have similar basicities, though the second pKa will be lower than the first due to electrostatic repulsion. For comparison, the pKa of the simpler 1-aminoadamantane (amantadine) is approximately 10.58.[15] The pKa values for adamantane-1,3-diamine are likely to be in a similar range.
| pKa | Predicted Value Range | Method |
| pKa₁ | 10.0 - 11.0 | Computational (DFT), Comparison to analogs |
| pKa₂ | 9.0 - 10.0 | Computational (DFT), Comparison to analogs |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds.[16][17][18][19]
Objective: To determine the two pKa values of adamantane-1,3-diamine dihydrochloride in an aqueous solution.
Materials:
-
Adamantane-1,3-diamine dihydrochloride
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water (degassed)
-
Potentiometer with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL)
-
Beaker (50 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 24 mg of adamantane-1,3-diamine dihydrochloride and dissolve it in 20 mL of deionized water in a 50 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) of the titrant.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration past the second equivalence point, which will be indicated by a sharp change in pH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The two pKa values correspond to the pH at the half-equivalence points. The first pKa is the pH at the point where half of the first equivalent of NaOH has been added, and the second pKa is the pH at the midpoint between the first and second equivalence points.
Caption: Experimental workflow for pKa determination.
Solubility
The solubility of a drug candidate is a critical factor for its oral bioavailability and formulation development.[20][21][22] The dihydrochloride salt form of adamantane-1,3-diamine is expected to have significantly higher aqueous solubility compared to its free base due to the ionic nature of the hydrochloride salts.
Qualitative Solubility
Based on the general principles of solubility for amine hydrochlorides, adamantane-1,3-diamine dihydrochloride is expected to be soluble in water and lower alcohols, and poorly soluble in non-polar organic solvents. The free base, adamantane, is practically insoluble in water but soluble in nonpolar organic solvents.[23][24]
Experimental Protocols for Quantitative Solubility Determination
Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery to assess the solubility of a compound.[20][21][25][26][27][28]
This high-throughput method provides a rapid assessment of solubility from a DMSO stock solution.[25][27]
Objective: To determine the kinetic solubility of adamantane-1,3-diamine dihydrochloride in a buffered aqueous solution.
Materials:
-
Adamantane-1,3-diamine dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader (e.g., for nephelometry or UV-Vis spectroscopy)
-
Filtration plate
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of adamantane-1,3-diamine dihydrochloride in DMSO.
-
Serial Dilution: Add the DMSO stock solution to the wells of a 96-well plate and perform serial dilutions with DMSO.
-
Addition of Buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1-2%.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions in the plate reader to detect precipitation.
-
Filtration and UV/LC-MS: Filter the solutions to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or LC-MS against a standard curve.
-
This method measures the equilibrium solubility of the solid compound and is considered the "gold standard".[21][22][26][28]
Objective: To determine the thermodynamic solubility of adamantane-1,3-diamine dihydrochloride in various aqueous buffers.
Materials:
-
Solid adamantane-1,3-diamine dihydrochloride
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Vials with screw caps
-
Shaker/incubator
-
Centrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Add an excess amount of solid adamantane-1,3-diamine dihydrochloride to vials containing the different aqueous buffers.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant, dilute it if necessary, and analyze the concentration of the dissolved compound by a validated HPLC method.
Caption: Kinetic vs. Thermodynamic solubility workflow.
Stability
The chemical stability of a compound is crucial for its shelf-life and for ensuring the integrity of experimental results. While specific stability data for adamantane-1,3-diamine dihydrochloride is not detailed in the provided search results, a general stability-indicating assay can be designed.
Stability-Indicating Assay Protocol
A stability-indicating assay is an analytical procedure that can accurately and precisely measure the active ingredient free from its degradation products, impurities, and excipients.
Objective: To assess the stability of adamantane-1,3-diamine dihydrochloride under various stress conditions.
Materials:
-
Adamantane-1,3-diamine dihydrochloride
-
Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a PDA or MS detector
-
Forced degradation chamber (for heat and light exposure)
Procedure:
-
Sample Preparation: Prepare solutions of adamantane-1,3-diamine dihydrochloride in water or a suitable solvent.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Analysis: Quantify the amount of the remaining parent compound and identify any major degradation products.
Biological Context and Potential Signaling Pathways
Adamantane derivatives have a rich history in drug development, with notable examples including the antiviral amantadine and the NMDA receptor antagonist memantine.[2][4] These compounds often exert their effects by interacting with ion channels or receptors.[2][29] While the specific biological targets of adamantane-1,3-diamine are not well-defined, its structural similarity to other bioactive adamantanes suggests potential activity in the central nervous system or as an antiviral agent. For instance, it could potentially modulate the activity of an ion channel.
Caption: Hypothetical ion channel modulation pathway.
Conclusion
Adamantane-1,3-diamine dihydrochloride is a valuable building block in medicinal chemistry, owing to the unique structural and physicochemical properties conferred by the adamantane cage. This technical guide has provided a comprehensive overview of its basic properties, including its physicochemical characteristics, predicted basicity, and expected solubility and stability profiles. The detailed experimental protocols for pKa and solubility determination offer a practical resource for researchers. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
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- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 26562-81-2 Adamantane-1,3-diamine dihydrochloride AKSci 5387BA [aksci.com]
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